molecular formula C4H2N4O6 B2507549 3,4-dinitro-1H-pyrazole-5-carboxylic acid CAS No. 297149-34-9

3,4-dinitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2507549
CAS No.: 297149-34-9
M. Wt: 202.082
InChI Key: WHCXFJISYFMZSN-UHFFFAOYSA-N
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Description

3,4-Dinitro-1H-pyrazole-5-carboxylic acid is a nitro-substituted pyrazole derivative characterized by two nitro groups at positions 3 and 4 of the pyrazole ring and a carboxylic acid moiety at position 3. Its crystal structure, determined as a monohydrate (L1), reveals layered molecular arrangements stabilized by these interactions, with the nitro and carboxylic acid groups acting as key hydrogen bond donors and acceptors . The compound’s synthesis typically involves multi-step reactions, including Suzuki couplings and hydrolysis, as seen in analogous pyrazole-carboxylic acid derivatives . Notably, this compound is distinct from halogenated analogs (e.g., brominated pyrazoles) due to the electron-withdrawing nature of nitro groups, which enhance acidity and influence reactivity .

Properties

IUPAC Name

4,5-dinitro-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O6/c9-4(10)1-2(7(11)12)3(6-5-1)8(13)14/h(H,5,6)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCXFJISYFMZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is typically constructed via cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For 1H-pyrazole-5-carboxylic acid, a common precursor involves reacting β-keto esters with hydrazine hydrate. For example, ethyl acetoacetate reacts with hydrazine to form 1H-pyrazole-5-carboxylic acid ethyl ester, which is hydrolyzed to the free acid.

Reaction Conditions:

  • Hydrazine Hydrate: 1.2 equivalents, ethanol solvent, reflux (12–16 hours).
  • Hydrolysis: 6M HCl, 80°C, 4 hours.

Regioselective Nitration

Introducing nitro groups at positions 3 and 4 requires careful control of nitration conditions. The carboxylic acid at position 5 acts as a meta-directing group, favoring nitration at positions 3 and 4.

Nitration Protocol:

  • First Nitration (Position 4):
    • Reagents: Fuming HNO₃ (90%), H₂SO₄ (catalyst), 0–5°C, 2 hours.
    • Yield: ~60%.
  • Second Nitration (Position 3):
    • Reagents: HNO₃ (70%), H₂SO₄, 40°C, 4 hours.
    • Yield: ~45%.

Challenges:

  • Over-nitration or ring degradation occurs above 50°C.
  • Separation of mono- and di-nitro intermediates necessitates column chromatography.

Direct Nitration of Preformed 1H-Pyrazole-5-Carboxylic Acid

Single-Step Dinitration

A one-pot method using mixed acid (HNO₃:H₂SO₄ = 1:3) achieves simultaneous nitration at positions 3 and 4.

Optimized Conditions:

  • Temperature: 30°C, 6 hours.
  • Yield: 52–58%.
  • Purity: >95% (HPLC).

Mechanistic Insight:
The electron-withdrawing carboxylic acid group deactivates the ring, necessitating vigorous conditions. Steric effects from the carboxylate anion direct nitration to positions 3 and 4.

Sonication-Assisted Synthesis

Cyclization Under Ultrasound Irradiation

Sonication accelerates the cyclization of nitro-substituted precursors, enhancing yields and reducing reaction times.

Protocol:

  • Esterification:
    • Substituted nitroacetic acid + methanol/H₂SO₄, reflux, 16 hours.
  • Oxonitrile Formation:
    • Ester + acetonitrile/NaH, toluene, reflux, 17 hours.
  • Cyclization:
    • Oxonitrile + hydrazine hydrate, acetic acid, sonication (40 kHz), 1–2 hours.

Performance Metrics:

  • Yield: 62% for 3,4-dinitro derivatives.
  • Advantages: 30–40% faster than conventional heating, reduced side products.

Comparative Analysis of Methods

Method Key Steps Conditions Yield (%) Advantages Limitations
Cyclocondensation + Nitration Cyclization, Dual Nitration Multi-step, 0–40°C 45–60 High regioselectivity Labor-intensive purification
Direct Nitration One-pot nitration HNO₃/H₂SO₄, 30°C 52–58 Simplified workflow Risk of over-nitration
Sonication-Assisted Ultrasound cyclization 40 kHz, 1–2 hours 62 Rapid, energy-efficient Specialized equipment required

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials: Nitrating agents account for 60–70% of production costs.
  • Sonication: Reduces energy consumption by 25% compared to batch reactors.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.

    Substitution: The presence of nitro groups makes the compound susceptible to nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

3,4-Dinitro-1H-pyrazole-5-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds, which are essential in developing new materials with tailored properties. Its reactive nitro groups allow for various chemical transformations, including reduction and substitution reactions, making it a valuable intermediate in synthetic chemistry .

Medicinal Chemistry

Research has indicated that pyrazole derivatives exhibit promising biological activities. This compound has been studied for its potential medicinal properties, particularly in the development of anti-inflammatory and anticancer agents. The functional groups present in the compound may influence its interaction with biological targets, leading to therapeutic applications .

Case Study: Anticancer Activity
A study demonstrated that pyrazole derivatives could inhibit cancer cell proliferation through various mechanisms. The incorporation of nitro groups into pyrazole structures has been linked to enhanced anticancer activity, suggesting that this compound could be explored further in this context .

Agricultural Chemistry

In agricultural chemistry, compounds similar to this compound have shown efficacy as fungicides and herbicides. The ability of these compounds to interact with biological systems makes them candidates for developing agrochemicals that can protect crops from pests and diseases .

Case Study: Fungicidal Activity
Research has highlighted the antifungal properties of pyrazole derivatives against various phytopathogenic fungi. These findings suggest that this compound could contribute to developing new fungicides with improved efficacy and safety profiles .

Industrial Applications

The stability and energetic properties of this compound make it suitable for use in the production of advanced materials. It is particularly relevant in the field of explosives due to its high energy content and stability under various conditions .

Application Area Details
Organic SynthesisBuilding block for complex heterocycles
Medicinal ChemistryPotential anti-inflammatory and anticancer agent
Agricultural ChemistryCandidates for fungicides/herbicides
Industrial UseHigh-energy materials and explosives

Mechanism of Action

The mechanism of action of 3,4-dinitro-1H-pyrazole-5-carboxylic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the compound’s biological activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

  • Nitro Groups (L1) : The electron-withdrawing nitro groups at C3 and C4 significantly enhance the acidity of the carboxylic acid group (pKa ~2-3) compared to brominated (L) or alkylated analogs. This property makes L1 more reactive in nucleophilic reactions .
  • This reduces its influence on crystal packing compared to nitro groups.
  • Alkyl/Aryl Groups : Derivatives with isopropyl (discontinued) or phenyl groups exhibit reduced acidity and increased steric hindrance, limiting their utility in applications requiring precise molecular interactions .

Solid-State Interactions

  • This contrasts with halogenated analogs like 4-bromo-3,5-diphenylpyrazole, where Br···Br interactions dominate .
  • Crystal Packing : L1’s layered structure is stabilized by O–H···N and O–H···O bonds, whereas phenyl-substituted derivatives rely on π-π stacking for stability .

Biological Activity

3,4-Dinitro-1H-pyrazole-5-carboxylic acid (DNPCA) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity of DNPCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DNPCA is characterized by the presence of two nitro groups at positions 3 and 4 and a carboxylic acid group at position 5 of the pyrazole ring. This unique structure contributes to its reactivity and biological activity.

PropertyDescription
Molecular FormulaC₅H₄N₄O₄
Molecular Weight172.11 g/mol
Functional GroupsNitro groups, carboxylic acid
TautomerismExhibits tautomeric forms influencing reactivity

The biological activity of DNPCA is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro groups can undergo redox reactions, generating reactive intermediates capable of modifying proteins and nucleic acids. The carboxylic acid group facilitates hydrogen bonding with target proteins, potentially altering their function.

Antimicrobial Activity

DNPCA and its derivatives have been investigated for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, compounds derived from DNPCA demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as antimicrobial agents .

Anticancer Activity

Research has highlighted the anticancer potential of DNPCA. For example, derivatives have been tested against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer), showing promising antiproliferative effects. One study reported an IC50 value of around 20 µM for a specific derivative against A549 cells, suggesting that modifications to the DNPCA structure can enhance its anticancer efficacy .

Anti-inflammatory Effects

DNPCA has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that certain derivatives inhibited the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages. One derivative exhibited an IC50 value of 60 µg/mL, comparable to established anti-inflammatory drugs such as diclofenac .

Case Study 1: Antimicrobial Efficacy

A series of DNPCA derivatives were synthesized and screened for antimicrobial activity against Staphylococcus aureus. The most potent derivative displayed an MIC of 32 µg/mL, demonstrating effectiveness comparable to standard treatments .

Case Study 2: Anticancer Activity in Lung Cancer Cells

In a study examining the effects of DNPCA on A549 lung cancer cells, it was found that treatment with a specific derivative resulted in a significant reduction in cell viability (IC50 = 20 µM). This suggests that structural modifications can lead to enhanced anticancer properties .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3,4-dinitro-1H-pyrazole-5-carboxylic acid, and how can they be addressed methodologically?

  • Answer : The synthesis of nitro-substituted pyrazoles is complicated by competing side reactions (e.g., reduction of nitro groups under acidic/basic conditions). A common approach involves stepwise nitration of the pyrazole ring under controlled conditions. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce substituents before nitration to avoid destabilizing intermediates . Solvent selection (e.g., DMF/water mixtures for Pd reactions) and temperature control (≤80°C) are critical to suppress decomposition . Post-synthesis, column chromatography or recrystallization in polar solvents (e.g., ethanol/water) is recommended for purification .

Q. How can the purity and structural integrity of this compound be validated?

  • Answer : Use a combination of analytical techniques:

  • HPLC : To assess purity (>95% by area normalization) using a C18 column and UV detection at 254 nm .
  • NMR : 1^1H and 13^13C NMR in DMSO-d6 to confirm substitution patterns (e.g., nitro groups at C3/C4 and carboxylic acid at C5) .
  • FTIR : Peaks at ~1530 cm1^{-1} (asymmetric NO2_2 stretch) and ~1700 cm1^{-1} (carboxylic acid C=O) verify functional groups .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Answer : Store in airtight containers under inert gas (N2_2/Ar) at –20°C. Avoid exposure to light, moisture, and reducing agents, as nitro groups are prone to degradation. Stability tests (TGA/DSC) indicate decomposition onset at ~150°C .

Advanced Research Questions

Q. How do the electron-withdrawing nitro groups influence the reactivity of the pyrazole ring in further derivatization?

  • Answer : The nitro groups at C3/C4 deactivate the ring toward electrophilic substitution but enhance nucleophilic aromatic substitution (NAS) at electron-deficient positions. For example:

  • Carboxylic acid activation : Use coupling reagents like DCC/Oxyma in DCM/DMF to form amides or esters without nitro group interference .
  • Metal-catalyzed reactions : Pd-mediated cross-coupling (e.g., with boronic acids) requires careful optimization of base (K3_3PO4_4) and ligand (PPh3_3) to avoid nitro reduction .

Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for hydrogen bonding (e.g., carboxylic acid as a pharmacophore) .
  • Molecular docking : Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina, accounting for nitro group interactions with hydrophobic pockets .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., nitro group mutagenicity) .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Answer : Contradictions often arise from tautomerism (e.g., pyrazole ring proton exchange) or solvent effects. Strategies include:

  • Variable-temperature NMR : Resolve dynamic equilibria by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating 1^1H-13^13C couplings .
  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

Methodological Considerations

Q. What are the best practices for optimizing reaction yields in multi-step syntheses involving this compound?

  • Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) in nitration and coupling steps .
  • In-line monitoring : Employ ReactIR to track nitro group incorporation in real time .
  • Workflow : Prioritize nitro introduction after ring functionalization to minimize side reactions .

Q. How can the compound’s solubility be improved for biological assays without structural modification?

  • Answer :

  • Co-solvents : Use DMSO:water (1:9) for in vitro studies, ensuring <1% DMSO to avoid cytotoxicity .
  • pH adjustment : Deprotonate the carboxylic acid (pH >5) to enhance aqueous solubility .

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